Cas no 82588-40-7 (6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole)
82588-40-7 structure
Product Name:6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
CAS-nummer:82588-40-7
MF:C12H12N2S
MW:216.302081108093
CID:987961
PubChem ID:333037
Update Time:2025-04-20
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- SR-01000398239-1
- HMS2609P23
- SMR000304617
- 6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOLE
- NSC332745
- 6-P-TOLYL-2,3-DIHYDRO-IMIDAZO(2,1-B)THIAZOLE
- 82588-40-7
- ChemDiv3_015063
- NSC-332745
- MLS000720088
- DTXSID30318584
- HMS1515M15
- AKOS001592567
- SR-01000398239
- CHEMBL1323486
- CCG-103825
- STL281421
-
- Inchi: 1S/C12H12N2S/c1-9-2-4-10(5-3-9)11-8-14-6-7-15-12(14)13-11/h2-5,8H,6-7H2,1H3
- InChI-sleutel: GKXNHSYDHUBQMW-UHFFFAOYSA-N
- LACHT: S1C2=NC(C3C=CC(C)=CC=3)=CN2CC1
Berekende eigenschappen
- Exacte massa: 216.07211956g/mol
- Monoisotopische massa: 216.07211956g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 226
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 43.1Ų
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole Gerelateerde literatuur
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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